Home > Products > Screening Compounds P24160 > dimethyl 4-(2,5-dimethylphenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate
dimethyl 4-(2,5-dimethylphenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(2,5-dimethylphenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3666928
CAS Number:
Molecular Formula: C25H26FNO4
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the specific synthesis of this compound is not described in the provided abstracts, it likely involves a Hantzsch pyridine synthesis or a variation thereof. This reaction typically involves a one-pot condensation of an aldehyde, a β-ketoester (like dimethyl 1,3-acetonedicarboxylate), and an ammonia source. [, ]

Molecular Structure Analysis

The molecular structure of this compound is characterized by the 1,4-dihydropyridine ring. The presence of electron-donating groups (methyl groups on the phenyl ring) and electron-withdrawing groups (ester groups and the nitro group) on the dihydropyridine ring can influence its electron density and, consequently, its pharmacological activity. [, ]

Chemical Reactions Analysis

Similar to other 1,4-dihydropyridines, this compound might undergo oxidation to the corresponding pyridine derivative. The dihydropyridine ring can also be involved in various other reactions, including electrophilic substitution and addition reactions. []

Mechanism of Action

Although not explicitly stated, based on the structural similarity to other 1,4-dihydropyridines, this compound may act as a calcium channel blocker. This mechanism involves binding to L-type calcium channels in vascular smooth muscle, leading to vasodilation. [, ]

Applications
  • Antihypertensive Agent: DHPs are well-known for their antihypertensive properties. [, , ]
  • Anticonvulsant: Some DHPs have shown anticonvulsant activity in animal models. []

Nifedipine

Compound Description: Nifedipine is a well-known calcium channel blocker belonging to the 1,4-dihydropyridine class. It is widely used as an antihypertensive and antianginal agent. []

Relevance: Nifedipine serves as a representative example of the 1,4-dihydropyridine class of calcium channel antagonists. The target compound, dimethyl 4-(2,5-dimethylphenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate, also belongs to this class and shares the core dihydropyridine ring system with nifedipine. []

Nicardipine

Compound Description: Nicardipine is another prominent 1,4-dihydropyridine calcium channel blocker known for its antihypertensive properties. []

Relevance: Nicardipine, similar to the target compound dimethyl 4-(2,5-dimethylphenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the 1,4-dihydropyridine class of compounds and is often used as a reference compound for comparing antihypertensive activities. []

Nimodipine

Compound Description: Nimodipine is a 1,4-dihydropyridine calcium channel blocker specifically recognized for its use in treating neurological conditions such as subarachnoid hemorrhage. It exhibits high lipophilicity, enabling it to cross the blood-brain barrier effectively. [, ]

Relevance: Nimodipine exemplifies the diverse pharmacological activities within the 1,4-dihydropyridine class, to which the target compound dimethyl 4-(2,5-dimethylphenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate belongs. This highlights the potential of this class in targeting various therapeutic areas. [, ]

Manidipine

Compound Description: Manidipine, a 1,4-dihydropyridine derivative, acts as a calcium channel antagonist and is clinically used as an antihypertensive agent. It exists as two enantiomers, with the (S)-(+)-enantiomer exhibiting significantly higher antihypertensive potency than the (R)-(-)-isomer. []

Relevance: Manidipine, like the target compound dimethyl 4-(2,5-dimethylphenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the 1,4-dihydropyridine class and exemplifies the importance of stereochemistry in determining the biological activity of these compounds. []

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

Compound Description: This compound is a 1,4-dihydropyridine derivative that demonstrates potent antihypertensive activity. Its synthesis and pharmacological evaluation revealed the (4S)-(+)-enantiomer as the active form. [, , ]

Relevance: This compound exhibits structural similarities to the target compound dimethyl 4-(2,5-dimethylphenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate, particularly in the dihydropyridine core and the presence of substituted phenyl and piperazinyl moieties. This suggests potential structure-activity relationships within this class of compounds. [, , ]

Compound Description: This 1,4-dihydropyridine derivative, CV-4093 (2HCl), has been investigated for its pharmacological properties. Researchers have synthesized a carbon-14-labeled version of this compound ([14C]CV-4093 (2HCl)) to study its metabolism and distribution in animal models. []

Relevance: The structural similarity between CV-4093 (2HCl) and the target compound dimethyl 4-(2,5-dimethylphenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate underscores the interest in exploring various substituents on the dihydropyridine ring system to modulate biological activity. []

Properties

Product Name

dimethyl 4-(2,5-dimethylphenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(2,5-dimethylphenyl)-1-[2-(4-fluorophenyl)ethyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C25H26FNO4

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C25H26FNO4/c1-16-5-6-17(2)20(13-16)23-21(24(28)30-3)14-27(15-22(23)25(29)31-4)12-11-18-7-9-19(26)10-8-18/h5-10,13-15,23H,11-12H2,1-4H3

InChI Key

OBNUAFWGYDWDFF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2C(=CN(C=C2C(=O)OC)CCC3=CC=C(C=C3)F)C(=O)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)C2C(=CN(C=C2C(=O)OC)CCC3=CC=C(C=C3)F)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.